



# Application Notes and Protocols for BC 197 in the Elevated Plus-Maze

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BC 197   |           |
| Cat. No.:            | B1667838 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BC 197** is a selective agonist for the cholecystokinin B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, is implicated in the modulation of anxiety and panic in both preclinical and clinical studies. Activation of CCK-B receptors has been shown to produce anxiogenic-like effects.[1][2][3][4] Therefore, **BC 197** can be utilized in the elevated plus-maze (EPM) model to investigate anxiety-related behaviors and to screen potential anxiolytic compounds that may act by antagonizing the CCK-B receptor. The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6][7][8]

While specific quantitative data on the application of **BC 197** in the elevated plus-maze are not readily available in published literature, this document provides a comprehensive protocol for its use based on studies with other selective CCK-B agonists like BC 264, pentagastrin, and CCK-4.[9][10][11] The provided data tables are representative of the expected anxiogenic-like outcomes following the administration of a CCK-B agonist.

# **Data Presentation: Representative Quantitative Data**

The following table summarizes representative data from a hypothetical study investigating the effects of **BC 197** in the elevated plus-maze test in rats. The data are presented as mean  $\pm$  SEM.



| Treatmen<br>t Group | Dose<br>(µg/kg,<br>i.p.) | Time<br>Spent in<br>Open<br>Arms (s) | Percenta<br>ge of<br>Time in<br>Open<br>Arms (%) | Number<br>of Open<br>Arm<br>Entries | Percenta<br>ge of<br>Open<br>Arm<br>Entries<br>(%) | Total Arm<br>Entries |
|---------------------|--------------------------|--------------------------------------|--------------------------------------------------|-------------------------------------|----------------------------------------------------|----------------------|
| Vehicle<br>(Saline) | -                        | 45.8 ± 5.2                           | 15.3 ± 1.7                                       | 8.1 ± 1.1                           | 27.0 ± 3.7                                         | 30.0 ± 2.5           |
| BC 197              | 10                       | 28.3 ± 4.1                           | 9.4 ± 1.4                                        | 4.9 ± 0.8                           | 16.3 ± 2.7                                         | 29.5 ± 2.8           |
| BC 197              | 30                       | 15.1 ± 3.5                           | 5.0 ± 1.2                                        | 2.8 ± 0.6                           | 9.3 ± 2.0                                          | 28.9 ± 3.1           |

\*p < 0.05, \*\*p < 0.01 compared to Vehicle group. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Interpretation: Administration of a selective CCK-B agonist like **BC 197** is expected to induce anxiogenic-like effects, characterized by a dose-dependent decrease in the time spent in and the number of entries into the open arms of the elevated plus-maze. Total arm entries are not expected to be significantly affected, indicating that the observed behavioral changes are not due to alterations in general locomotor activity.

# Experimental Protocols Materials and Apparatus

- Subjects: Adult male Wistar or Sprague-Dawley rats (250-300 g) or adult male C57BL/6 mice (20-25 g). Animals should be group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All behavioral testing should be conducted during the light phase.
- Elevated Plus-Maze Apparatus:
  - Constructed from a non-porous material (e.g., Plexiglas, wood painted with a non-reflective matte finish).



- Shaped like a plus sign with two open arms and two closed arms of equal dimensions, elevated from the floor (typically 50-70 cm).
- For rats: Arms are typically 50 cm long and 10 cm wide. The closed arms have walls (40-50 cm high).
- For mice: Arms are typically 30 cm long and 5 cm wide, with closed arm walls of approximately 15 cm in height.[12]
- The central platform is a square joining the four arms.

#### BC 197 Solution:

- Dissolve BC 197 in a suitable vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like DMSO, further diluted in saline). The final concentration should be prepared to administer the desired dose in a volume of 1-5 ml/kg for rats or 10 ml/kg for mice.
- Video Recording and Analysis System: A camera mounted above the maze to record the sessions, and tracking software to automatically score the behavioral parameters.

## **Experimental Procedure**

- Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment to reduce novelty-induced stress.[6]
- Drug Administration:
  - Administer BC 197 or the vehicle via the desired route (e.g., intraperitoneally, i.p.). The
    pre-treatment time will depend on the pharmacokinetic profile of the compound, but a 1530 minute pre-treatment period is common for i.p. injections.
  - A dose-response study is recommended to determine the optimal dose for inducing anxiogenic-like effects.
- Elevated Plus-Maze Test:



- Place the animal gently onto the central platform of the maze, facing one of the open arms.[12]
- Immediately start the video recording and tracking software.
- Allow the animal to freely explore the maze for a 5-minute session.[12] The experimenter should leave the room during this period to avoid influencing the animal's behavior.

### Data Collection:

- At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
- Thoroughly clean the maze with a 70% ethanol solution between each trial to remove any olfactory cues.
- Behavioral Analysis:
  - The primary measures of anxiety-like behavior are:
    - The time spent in the open arms.
    - The number of entries into the open arms.
  - Locomotor activity is assessed by the total number of entries into any arm.
  - The percentage of time spent in the open arms (Time in open arms / (Time in open arms + Time in closed arms) x 100) and the percentage of open arm entries (Open arm entries / (Open arm entries + Closed arm entries) x 100) are also calculated.

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Proposed signaling pathway for **BC 197**-induced anxiogenic effects.

## **Experimental Workflow**

Caption: Experimental workflow for the elevated plus-maze test.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pnas.org [pnas.org]
- 2. CCK in anxiety and cognitive processes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Rodent behavioural test Anxiety and depression Elevated Plus Maze (EPM) -NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]



- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid antagonist naloxone potentiates anxiogenic-like action of cholecystokinin agonists in elevated plus-maze PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiogenic effects of the CCK(B) agonist pentagastrin in humans and dose-dependent increase in plasma C-peptide levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for BC 197 in the Elevated Plus-Maze]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667838#application-of-bc-197-in-elevated-plus-maze]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com